molecular formula C12H17N B13183468 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline

2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13183468
M. Wt: 175.27 g/mol
InChI Key: WNPPOLZHSKATMR-UHFFFAOYSA-N
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Description

2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a quinoline ring system with three methyl groups attached at positions 2, 5, and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of aniline derivatives with ketones or aldehydes followed by cyclization can yield tetrahydroquinoline derivatives. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, the compound may modulate signaling pathways related to oxidative stress and apoptosis, thereby protecting neuronal cells from damage .

Comparison with Similar Compounds

2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,5,8-trimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-5,10,13H,6-7H2,1-3H3

InChI Key

WNPPOLZHSKATMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=CC(=C2N1)C)C

Origin of Product

United States

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